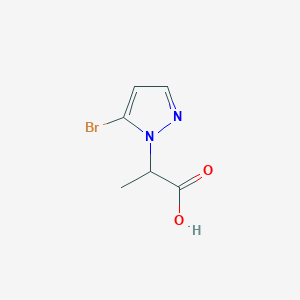

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-1H-pyrazole with an appropriate propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the role of pyrazole derivatives, including 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, as potential antibiotic adjuvants. These compounds have been synthesized and evaluated for their activity against multidrug-resistant bacteria, particularly Acinetobacter baumannii. The incorporation of the pyrazole moiety has been shown to enhance the antibacterial efficacy of existing antibiotics, suggesting a promising avenue for combating resistant strains .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. Compounds similar to this compound have been tested for their ability to inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory mediators .

Organic Synthesis

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of more complex pyrazole derivatives that possess diverse biological activities. The versatility of the pyrazole ring allows for modifications that can lead to compounds with enhanced pharmacological profiles .

Green Chemistry Applications

In line with sustainable chemistry practices, this compound can be involved in green synthesis methodologies. Its use in solvent-free reactions or as part of multi-component reactions aligns with the principles of green chemistry, aiming to reduce waste and improve reaction efficiency .

Case Study 1: Antibiotic Synergy

A study published in December 2022 explored the synthesis of a series of pyrazole compounds, including derivatives of this compound. The evaluation demonstrated that certain compounds exhibited significant synergistic effects when combined with traditional antibiotics against Gram-positive bacteria. This highlights the potential for developing new therapeutic strategies against resistant infections .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that compounds similar to this compound effectively reduced inflammation in animal models. This study provides a foundation for further exploration into its therapeutic applications in treating inflammatory diseases .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antibacterial adjuvant against resistant bacteria | Development of new antibiotics |

| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Creation of novel therapeutics |

| Green Chemistry | Involvement in solvent-free and multi-component reactions | Enhanced sustainability in chemical processes |

| Anti-inflammatory | Modulation of inflammatory pathways | New treatments for chronic inflammatory diseases |

作用機序

The mechanism of action of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

類似化合物との比較

Similar Compounds

- 2-(5-chloro-1H-pyrazol-1-yl)propanoic acid

- 2-(5-fluoro-1H-pyrazol-1-yl)propanoic acid

- 2-(5-iodo-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different biological activities and chemical reactivity, making it a valuable compound for various applications .

生物活性

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with notable biological activities. This compound, characterized by the molecular formula C6H7BrN2O2, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammation and microbial infections. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory activity of similar pyrazole derivatives has been compared to standard drugs like indomethacin .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Pyrazole derivatives have demonstrated efficacy against a range of bacteria and fungi. For example, compounds derived from pyrazole structures have shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has been reported to act as an inhibitor of monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders . The inhibition of MAO-B by pyrazole derivatives has been linked to potential therapeutic effects in conditions like Parkinson's disease.

The precise mechanism of action for this compound remains partially understood. However, it is believed that the compound interacts with various biomolecules, influencing enzyme activities and gene expression related to inflammation and microbial resistance .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Comparable to indomethacin in efficacy | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Inhibits MAO-B activity |

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was tested against carrageenan-induced edema in mice. Results indicated a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives demonstrated that this compound exhibited notable activity against multi-drug resistant strains of Acinetobacter baumannii. The compound's effectiveness was assessed using agar diffusion and broth microdilution methods, revealing minimum inhibitory concentrations (MICs) that support its development as an antibiotic adjuvant .

特性

IUPAC Name |

2-(5-bromopyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZAKWKPGQYOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=CC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。